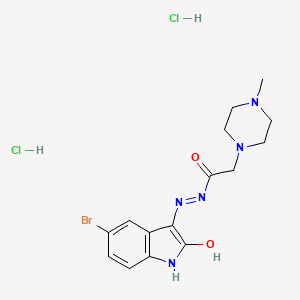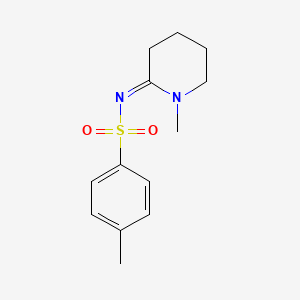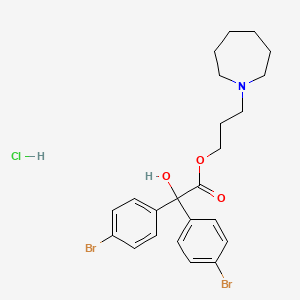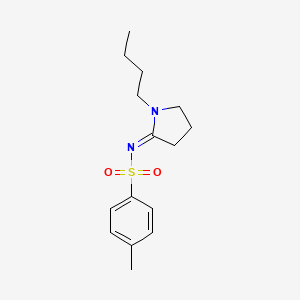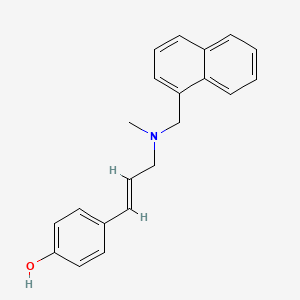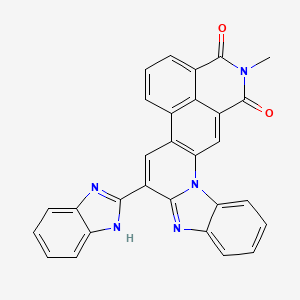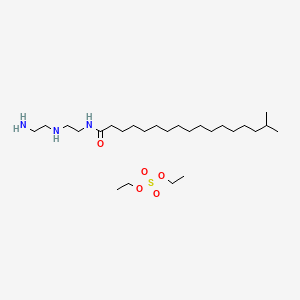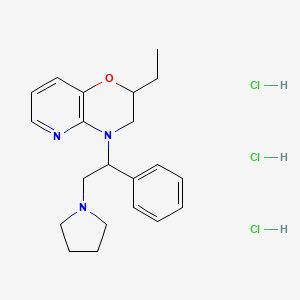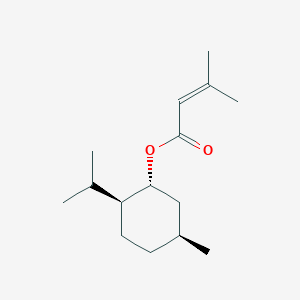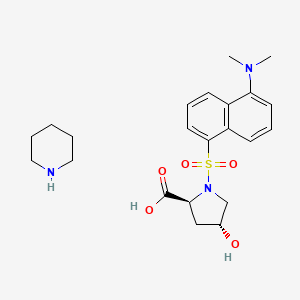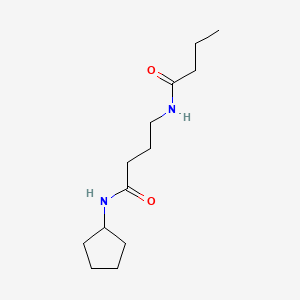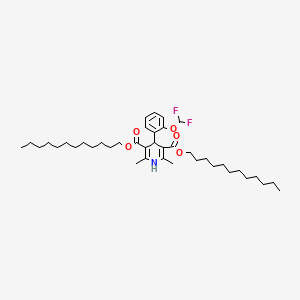
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridines, and thioureas. The reaction conditions may involve:
Condensation reactions: Combining the aniline and pyridine derivatives under acidic or basic conditions.
Cyclization: Formation of the pyrimidinedione ring through intramolecular cyclization.
Substitution: Introducing the thioxo group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: Small-scale synthesis in laboratory settings.
Continuous flow synthesis: Large-scale production using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or the pyrimidinedione core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Substituted derivatives: Products of substitution reactions.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Diagnostics: Used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material science: Incorporated into materials with specific properties, such as conductivity or fluorescence.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways within cells, leading to changes in gene expression or metabolic processes.
相似化合物的比较
Similar Compounds
Pyrimidinediones: Compounds with similar core structures but different substituents.
Thioxopyrimidines: Compounds with a thioxo group attached to the pyrimidine ring.
Uniqueness
Structural diversity: The combination of aromatic rings and heterocyclic structures makes it unique.
Biological activity: The specific substituents contribute to its distinct biological properties.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
156338-83-9 |
|---|---|
分子式 |
C23H19ClN4O2S |
分子量 |
450.9 g/mol |
IUPAC 名称 |
5-[(4-chloroanilino)methyl]-1-(2-methylphenyl)-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H19ClN4O2S/c1-15-6-2-3-7-19(15)27-21(29)18(14-26-17-11-9-16(24)10-12-17)22(30)28(23(27)31)20-8-4-5-13-25-20/h2-13,18,26H,14H2,1H3 |
InChI 键 |
JBUNFESISYRGSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=N3)CNC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


